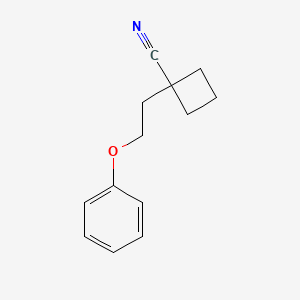
1-(2-Phenoxyethyl)cyclobutane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Phenoxyethyl)cyclobutane-1-carbonitrile is a chemical compound with the molecular formula C13H15NO and a molecular weight of 201.27 g/mol . This compound is a cyclobutane derivative, characterized by the presence of a phenoxyethyl group attached to the cyclobutane ring, along with a carbonitrile group. It is known for its high purity and versatility in various research and development applications .
Preparation Methods
The synthesis of 1-(2-Phenoxyethyl)cyclobutane-1-carbonitrile typically involves the reaction of cyclobutanecarbonitrile with 2-phenoxyethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve bulk manufacturing processes, where the reaction conditions are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-(2-Phenoxyethyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and methanol, as well as catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(2-Phenoxyethyl)cyclobutane-1-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: The compound is utilized in biochemical studies to investigate the interactions between small molecules and biological targets, such as enzymes and receptors.
Medicine: It serves as a precursor in the development of potential therapeutic agents for the treatment of various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 1-(2-Phenoxyethyl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The phenoxyethyl group can engage in hydrogen bonding and hydrophobic interactions with proteins, enzymes, and receptors, modulating their activity and function. The carbonitrile group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules .
Comparison with Similar Compounds
1-(2-Phenoxyethyl)cyclobutane-1-carbonitrile can be compared with other similar compounds, such as:
1-(2-Phenoxyethyl)cyclopentane-1-carbonitrile: This compound has a cyclopentane ring instead of a cyclobutane ring, which may result in different chemical reactivity and biological activity.
1-(2-Phenoxyethyl)cyclohexane-1-carbonitrile: The presence of a cyclohexane ring in this compound can lead to variations in its physical and chemical properties compared to the cyclobutane derivative.
1-(2-Phenoxyethyl)cyclopropane-1-carbonitrile: The cyclopropane ring in this compound introduces ring strain, which can influence its stability and reactivity.
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C13H15NO |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
1-(2-phenoxyethyl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C13H15NO/c14-11-13(7-4-8-13)9-10-15-12-5-2-1-3-6-12/h1-3,5-6H,4,7-10H2 |
InChI Key |
UXHQSTZLANCTOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CCOC2=CC=CC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















